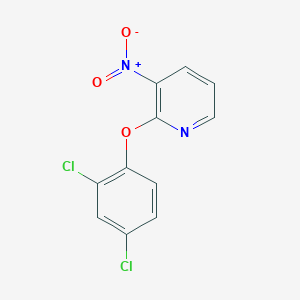

2-(2,4-Dichlorophenoxy)-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDZTSGZRDNTHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dichlorophenoxy 3 Nitropyridine

Strategies for the Construction of the 2-(2,4-Dichlorophenoxy)-3-nitropyridine Core

The formation of the ether linkage between the 2,4-dichlorophenol (B122985) and the 3-nitropyridine (B142982) fragments is the central challenge in synthesizing the target compound. Several established synthetic strategies can be employed to achieve this, primarily revolving around nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches on Halogenated Nitropyridines

Nucleophilic aromatic substitution (SNAr) stands as a primary and direct method for forging the aryloxy-pyridine bond. This reaction typically involves the displacement of a halide at the 2-position of the pyridine (B92270) ring by the nucleophilic 2,4-dichlorophenoxide. The presence of the electron-withdrawing nitro group at the 3-position is crucial as it activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.

A plausible synthetic route involves the reaction of 2-chloro-3-nitropyridine (B167233) with 2,4-dichlorophenol in the presence of a suitable base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide anion, which then attacks the electron-deficient C-2 position of the pyridine ring, displacing the chloride leaving group.

Table 1: Proposed Reaction Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 2-Chloro-3-nitropyridine | 2,4-Dichlorophenol | K₂CO₃ | Dimethylformamide (DMF) | 80-120 |

| 2-Chloro-3-nitropyridine | 2,4-Dichlorophenol | NaH | Tetrahydrofuran (THF) | Room Temp to 60 |

The reaction conditions, including the choice of solvent and temperature, can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often employed to facilitate the dissolution of the reactants and promote the SNAr reaction.

Cross-Coupling Reactions in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for the synthesis of 2-aryloxypyridines, often under milder conditions than traditional SNAr reactions.

The Ullmann condensation , a classic copper-catalyzed reaction, is a well-established method for forming C-O bonds. wikipedia.orgorganic-chemistry.org In this approach, a 2-halopyridine (e.g., 2-bromo-3-nitropyridine) is coupled with 2,4-dichlorophenol in the presence of a copper catalyst, often with a ligand and a base. While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction utilize various copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline, amino acids) to facilitate the reaction at lower temperatures. nih.govnih.gov

Table 2: Potential Ullmann Condensation Parameters

| Pyridine Substrate | Phenol Substrate | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromo-3-nitropyridine (B22996) | 2,4-Dichlorophenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-150 |

| 2-Bromo-3-nitropyridine | 2,4-Dichlorophenol | Cu₂O | N,N-Dimethylglycine | K₃PO₄ | DMSO | 90-120 |

The Buchwald-Hartwig C-O coupling reaction is a palladium-catalyzed method that has emerged as a highly versatile tool for the formation of aryl ethers. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically employs a palladium precatalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an aryl halide with an alcohol or phenol. For the synthesis of this compound, 2-bromo-3-nitropyridine could be coupled with 2,4-dichlorophenol using a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ and a suitable ligand like Xantphos or BINAP. researchgate.netresearchgate.net A strong base, for instance, cesium carbonate or sodium tert-butoxide, is generally required.

Multi-Step Synthesis Pathways for Complex Heterocycles

In cases where the direct coupling of the two primary fragments is challenging or when further functionalization is desired, multi-step synthetic sequences can be employed. These pathways often involve the construction of a functionalized pyridine ring followed by the introduction of the dichlorophenoxy moiety. For instance, a substituted pyridine could be synthesized via a multi-component reaction, followed by halogenation and nitration to generate a suitable precursor for the subsequent coupling with 2,4-dichlorophenol. researchgate.netnih.govacs.org Such strategies offer greater flexibility in introducing a variety of substituents onto the pyridine core, leading to the synthesis of a library of complex heterocyclic compounds. nih.gov

Derivatization and Analog Synthesis of this compound

The this compound core presents multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogs.

Modifications of the Dichlorophenoxy Moiety

The dichlorophenoxy group can be subjected to various chemical transformations, although direct modification of the chloro substituents can be challenging. More commonly, derivatization focuses on modifications of the phenoxy ring itself, if other functional groups are present. For instance, if the starting phenol contained a carboxylic acid group, this could be converted into esters or amides. nih.govresearchgate.netnih.gov While not directly applicable to the parent compound, this highlights the potential for derivatization if a functionalized phenol is used in the initial synthesis.

Transformations of the Nitropyridine Ring (e.g., Reduction of Nitro Group)

The nitropyridine ring is a rich hub for chemical transformations. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities.

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents. The choice of reagent is critical to ensure chemoselectivity, especially given the presence of the chloro substituents on the phenoxy ring, which could be susceptible to reduction under certain conditions.

Table 3: Reagents for the Selective Reduction of the Nitro Group

| Reducing Agent | Solvent | Conditions | Notes |

| Fe / NH₄Cl | Ethanol/Water | Reflux | A classic and often chemoselective method. tandfonline.com |

| SnCl₂·2H₂O | Ethanol | Room Temperature | A mild and effective reducing agent. |

| NaBH₄ / FeCl₂ | Methanol | Room Temperature | A system known for selective nitro reduction in the presence of esters. thieme-connect.com |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | Room Temperature | Care must be taken to avoid dehalogenation. |

The resulting 3-aminopyridine (B143674) derivative serves as a key intermediate for a host of further functionalizations. The amino group can be diazotized and converted to a variety of other substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. It can also be acylated, alkylated, or used in the construction of new heterocyclic rings fused to the pyridine core.

Optimization of Reaction Conditions and Yield Enhancement

The formation of the diaryl ether linkage in this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation reaction. In these reactions, a salt of 2,4-dichlorophenol acts as the nucleophile, displacing a leaving group, commonly a halogen, from the 2-position of a 3-nitropyridine ring. The optimization of these reactions is crucial for maximizing yield, minimizing reaction times, and reducing by-product formation.

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comjaveriana.edu.comdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. sphinxsai.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.

In the context of synthesizing this compound, microwave-assisted protocols can be applied to the SNAr or Ullmann condensation reactions. For instance, the reaction of 2-chloro-3-nitropyridine with 2,4-dichlorophenol in the presence of a suitable base can be significantly expedited under microwave irradiation. Comparative studies on the synthesis of various heterocyclic compounds have consistently demonstrated the superiority of microwave-assisted methods over conventional heating in terms of both reaction time and yield. javeriana.edu.comdpi.com

To illustrate the potential for optimization, consider the following hypothetical comparative data for the synthesis of a 2-aryloxy-3-nitropyridine derivative, which highlights the typical improvements observed with microwave assistance.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a 2-Aryloxy-3-nitropyridine Derivative

| Entry | Heating Method | Solvent | Base | Catalyst | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional | DMF | K₂CO₃ | CuI | 120 | 12 h | 65 |

| 2 | Microwave | DMF | K₂CO₃ | CuI | 150 | 15 min | 85 |

| 3 | Conventional | DMSO | Cs₂CO₃ | None | 140 | 8 h | 72 |

| 4 | Microwave | DMSO | Cs₂CO₃ | None | 160 | 10 min | 90 |

The data suggests that microwave irradiation not only shortens the reaction duration but can also enhance the yield, potentially by minimizing the degradation of reactants and products at prolonged high temperatures.

Catalyst Selection and Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, catalyst selection plays a pivotal role in adhering to these principles.

Catalyst Selection:

The Ullmann condensation, a classic method for forming diaryl ethers, traditionally employs stoichiometric amounts of copper. organic-chemistry.org Modern iterations have focused on using catalytic amounts of copper, often in combination with ligands to enhance reactivity and allow for milder reaction conditions. Copper(I) salts, such as CuI, are commonly used catalysts. The choice of ligand can significantly influence the reaction's efficiency.

For the synthesis of diaryl ethers, various copper-based nanoparticle catalysts have also been explored, which can offer high catalytic activity and the potential for recycling. mdpi.com In some instances, particularly with highly activated substrates, catalyst-free conditions can be achieved, especially under microwave irradiation. organic-chemistry.orgrsc.org This approach is highly desirable from a green chemistry perspective as it eliminates the need for a metal catalyst, simplifying purification and reducing waste.

Green Chemistry Principles:

Beyond catalyst selection, other green chemistry principles can be applied to optimize the synthesis of this compound:

Solvent Selection: The use of high-boiling, polar aprotic solvents like DMF and DMSO is common in SNAr and Ullmann reactions. Green chemistry encourages the exploration of more environmentally benign solvents. While direct replacements for these effective solvents can be challenging, minimizing their use or exploring recyclable solvent systems are important considerations.

Atom Economy: The reaction should be designed to maximize the incorporation of all materials used in the process into the final product. This is inherently addressed by optimizing the reaction to achieve high yields and minimize by-product formation.

The following table outlines various catalytic systems and conditions that could be explored for a more sustainable synthesis of 2-aryloxy-3-nitropyridine derivatives.

Table 2: Exploration of Catalytic Systems and Green Solvents for 2-Aryloxy-3-nitropyridine Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Feature |

| 1 | CuI (10 mol%) | N,N-dimethylglycine | Cs₂CO₃ | Acetonitrile | 100 | Milder conditions, reduced catalyst loading |

| 2 | CuO Nanoparticles | None | K₂CO₃ | DMSO | 120 | Potentially recyclable catalyst |

| 3 | None | None | K₂CO₃ | DMSO (Microwave) | 160 | Catalyst-free, rapid synthesis |

| 4 | Cu₂O | Pyridine-2-aldoxime | K₃PO₄ | Water | 110 | Use of a green solvent |

This table presents potential avenues for optimization based on related literature for analogous diaryl ether syntheses.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Dichlorophenoxy 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

NMR spectroscopy is fundamental for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorophenyl and nitropyridine rings.

Dichlorophenyl Ring Protons: Three protons in a complex splitting pattern are anticipated. The proton between the two chlorine atoms would likely appear as a singlet or a finely split doublet, while the other two protons would show doublet or doublet of doublets patterns due to ortho and meta coupling.

Nitropyridine Ring Protons: Three protons on the pyridine (B92270) ring would also exhibit characteristic shifts and couplings. The nitro group's strong electron-withdrawing nature would significantly deshield adjacent protons, shifting their signals downfield.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.

Dichlorophenyl Ring Carbons: Six distinct signals are expected, with the carbon atoms bonded to chlorine showing characteristic shifts. The carbon attached to the ether oxygen would also have a specific chemical shift.

Nitropyridine Ring Carbons: Five signals corresponding to the pyridine ring carbons are expected. The carbon bearing the nitro group (C3) and the carbon attached to the ether oxygen (C2) would be significantly influenced and readily identifiable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within the individual aromatic rings, while HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the ether linkage by showing correlations between protons on one ring and carbons on the other, through the oxygen atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(2,4-Dichlorophenoxy)-3-nitropyridine is expected to be dominated by several key vibrational modes.

NO₂ Vibrations: Strong characteristic asymmetric and symmetric stretching bands for the nitro group are expected, typically appearing in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ respectively.

C-O-C Ether Linkage: Asymmetric and symmetric stretching vibrations of the aryl-ether linkage would produce strong bands, generally found in the 1270-1230 cm⁻¹ and 1050-1000 cm⁻¹ regions.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C ring stretching bands would be present in the 1600-1450 cm⁻¹ range.

C-Cl Vibrations: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, between 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong Raman signals. The nitro group vibrations are also typically Raman active.

Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1300 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270-1230 |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1050-1000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic C-H | Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophores in this compound are the dichlorinated benzene (B151609) ring and, more significantly, the nitropyridine system. The presence of the electron-withdrawing nitro group and the ether linkage connecting the two aromatic systems would likely result in π → π* and n → π* transitions. Spectroscopic data for the related 2,4-dichlorophenoxyacetic acid shows absorption bands around 200, 229, and 283 nm. The conjugation with the nitropyridine ring is expected to shift these bands to longer wavelengths (a bathochromic shift).

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and elucidating its structure through fragmentation analysis.

Molecular Weight Confirmation: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₆Cl₂N₂O₃). The expected monoisotopic mass is approximately 283.9755 g/mol . The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature, showing a distinctive M, M+2, and M+4 peak pattern.

Fragmentation Pathway Analysis: Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Cleavage of the ether bond, leading to fragments corresponding to the 2,4-dichlorophenoxy cation and the 3-nitropyridine (B142982) radical, or vice versa.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Sequential loss of chlorine atoms from the dichlorophenyl ring.

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no published crystal structure for this compound is currently available, such an analysis would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometry of the pyridine and benzene rings, the C-O-C ether linkage, and the nitro group.

Crystal Packing: Revealing how individual molecules arrange themselves in the crystal lattice and identifying any significant intermolecular interactions, such as π-π stacking or halogen bonding. This information is critical for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Elucidating Intermolecular Interactions in Solid and Solution States

Understanding intermolecular interactions is key to predicting a compound's physical properties.

Solid-State NMR (ssNMR): This technique could be used to study the compound in its solid form, providing information about molecular packing and polymorphism that is complementary to XRD.

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide insights into dynamic processes, such as restricted rotation around the ether linkage.

Computational Modeling: In the absence of experimental data, Density Functional Theory (DFT) calculations could be employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, offering a theoretical framework to compare with future experimental results. These calculations could also model intermolecular interactions, such as potential hydrogen bonds, halogen bonds, or π-π stacking, which govern the compound's behavior in both solid and solution states.

Computational and Theoretical Investigations of 2 2,4 Dichlorophenoxy 3 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and geometric parameters of molecules. nih.gov For 2-(2,4-Dichlorophenoxy)-3-nitropyridine, DFT calculations are employed to determine its most stable three-dimensional conformation, known as geometry optimization. mdpi.comresearchgate.net This process systematically alters the molecule's geometry to find the lowest energy arrangement, corresponding to the true energy minimum on the potential energy surface.

The calculations yield optimized structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These theoretical values can be compared with experimental data, if available, to validate the computational method. mdpi.comresearchgate.net The process involves selecting a functional and a basis set to approximate the complex electron correlation and wave functions of the molecule. nih.gov All computations are typically performed using specialized software packages like Gaussian.

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. nih.gov A functional is a mathematical approximation for the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals. boisestate.edu

Different functionals are designed for specific purposes. For instance, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for geometry optimization and vibrational frequency calculations due to their balance of accuracy and computational cost. nih.govresearchgate.net Other functionals, such as the Minnesota family (e.g., M06-2X), may offer higher accuracy for specific properties like non-covalent interactions or reaction barriers. nih.govresearchgate.net Range-separated hybrid (RSH) functionals like CAM-B3LYP and ωB97XD are often employed for studying electronic excitations and charge-transfer processes. frontiersin.org

Similarly, the choice of basis set is crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices for organic molecules. mdpi.com The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more accurate description of electron density distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. researchgate.net For higher accuracy, correlation-consistent basis sets (e.g., aug-cc-pVTZ) or Dunning's basis sets may be used, though they are more computationally demanding. nih.gov

To ensure reliability, researchers often perform benchmark studies, comparing the results from various functional/basis set combinations against experimental data or high-level theoretical methods to identify the most suitable level of theory for the specific molecule and properties under investigation. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gap Determination

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. aimspress.com

The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key indicators of molecular stability and reactivity. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov

For this compound, DFT calculations can predict these energy values. The distribution of the HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance, respectively, providing insight into intramolecular charge transfer processes. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate an electron. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital available to accept an electron. | Indicates the molecule's ability to accept an electron. |

| ΔE (HOMO-LUMO Energy Gap) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.comresearchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.orgnih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions. researchgate.net

The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netmdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.govresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, identifying them as primary sites for electrophilic attack. mdpi.com Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, marking them as potential sites for nucleophilic interactions. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Computational methods, particularly DFT, can effectively predict the NLO response of a molecule. nih.gov

The key NLO properties calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. ias.ac.inresearchgate.net A large hyperpolarizability value indicates a significant NLO response. ias.ac.in Molecules with large NLO properties often feature a π-conjugated system that connects an electron-donating group to an electron-accepting group. This arrangement facilitates intramolecular charge transfer upon electronic excitation, which is a primary source of the NLO effect. ias.ac.in

In this compound, the dichlorophenoxy group can act as an electron donor, while the nitro group is a strong electron acceptor. The pyridine ring and the ether linkage provide the conjugated path for charge transfer. Theoretical calculations of its polarizability and hyperpolarizability can quantify its potential as an NLO material. researchgate.netymerdigital.com

Molecular Dynamics Simulations for Conformational Analysis and Stability in Different Environments

While DFT calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and stability in various environments, such as in a vacuum or in different solvents. mdpi.comnih.gov

For this compound, MD simulations can explore its conformational landscape, revealing the flexibility of the molecule, particularly the rotation around the ether linkage connecting the two aromatic rings. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand structure over time from a reference structure, indicating the stability of the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing information on its interaction with the surrounding environment. mdpi.comnih.gov

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical system, providing a dynamic perspective on its stability and interactions. mdpi.com

Quantum Chemical Descriptors for Global and Local Reactivity Analysis

Based on the energies of the frontier molecular orbitals (EHOMO and ELUMO), a set of global reactivity descriptors can be calculated using the framework of Conceptual DFT. researchgate.netnih.gov These descriptors provide a quantitative measure of a molecule's stability and reactivity. nih.govresearchgate.net

Local reactivity can be assessed using indices like Fukui functions, which identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.orgarxiv.org

| Global Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; a measure of stability. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. arxiv.org |

These descriptors collectively offer a comprehensive profile of the chemical reactivity of this compound, complementing the insights gained from FMO and MEP analyses. researchgate.net

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A comprehensive review of scientific literature reveals a lack of specific theoretical studies focused on the intermolecular interactions of this compound. While the structural components of the molecule suggest the potential for various non-covalent interactions, dedicated computational analyses detailing hydrogen bonding, π-π stacking, and halogen bonding for this specific compound are not publicly available.

The molecule possesses several features that could theoretically participate in intermolecular interactions:

Hydrogen Bonding: The nitro group's oxygen atoms and the pyridine's nitrogen atom could act as hydrogen bond acceptors. However, the molecule itself lacks a conventional hydrogen bond donor. In the presence of other molecules with donor groups (like water or alcohols), weak C-H···O or C-H···N hydrogen bonds might be postulated, but this has not been computationally verified for this compound.

π-π Stacking: The presence of two aromatic rings, the dichlorophenyl group and the nitropyridine group, suggests the possibility of π-π stacking interactions. These interactions are common in aromatic systems and contribute to the stability of crystal structures. However, without crystal structure data or specific computational studies, the geometry and energetic favorability of such stacking in this compound remain uncharacterized.

Halogen Bonding: The chlorine atoms on the phenyl ring could potentially act as halogen bond donors, interacting with Lewis bases. Halogen bonding is a recognized non-covalent interaction that can play a significant role in molecular recognition and crystal engineering. Again, specific theoretical investigations to confirm and quantify halogen bonding in this molecule are absent from the literature.

Without dedicated research, any discussion of these interactions remains speculative. Detailed information regarding interaction energies, geometries, and their relative contributions to the molecular assembly of this compound is not available.

Molecular Docking Studies for Predicted Ligand-Protein Interactions and Binding Affinity

There are no specific molecular docking studies for this compound reported in the surveyed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction patterns of small molecule ligands with protein targets.

While docking studies have been performed on compounds containing the 2,4-dichlorophenoxy moiety, these studies are on different molecular scaffolds and their findings cannot be directly extrapolated to this compound. The unique combination of the dichlorophenoxy group with a nitropyridine ring will dictate its specific steric and electronic properties, which in turn govern its potential interactions with protein binding sites.

Consequently, there is no data available on the predicted ligand-protein interactions, binding affinities (such as docking scores or free energies of binding), or potential biological targets for this compound from molecular docking simulations.

Biological Activity Mechanisms of 2 2,4 Dichlorophenoxy 3 Nitropyridine in Vitro and Mechanistic Focus

In Vitro Assessment of Biological Activities and Structure-Activity Relationship (SAR) Studies

The biological profile of 2-(2,4-Dichlorophenoxy)-3-nitropyridine can be projected by analyzing structure-activity relationship (SAR) studies of analogous compounds. The presence of the 2,4-dichlorophenyl group attached to a pyridine (B92270) ring is a key structural feature. In studies on other pyridine-based compounds, this specific substitution pattern has been shown to be critical for biological efficacy.

For instance, in a series of novel cyanopyridone derivatives, the introduction of a 2,4-dichloro substituent on the phenyl moiety led to the compound with the most potent anticancer activity against the MCF-7 breast cancer cell line. mdpi.com This suggests that the lipophilicity and electronic properties conferred by the dichlorinated phenyl group can significantly enhance the compound's interaction with biological targets. mdpi.com The pyridine nucleus itself is a versatile scaffold in medicinal chemistry, and its derivatives have been extensively explored for a wide range of therapeutic applications. researchgate.net

Table 1: SAR Insights from Related Pyridine Derivatives

| Compound Series | Structural Moiety | Observed Impact on Activity | Reference |

|---|---|---|---|

| Cyanopyridones | 2,4-Dichlorophenyl | Enhanced antiproliferative activity against MCF-7 cells compared to unsubstituted or other substituted phenyl rings. | mdpi.com |

| Pyridine Derivatives | 2,4,6-Trisubstitution | Led to potent and selective inhibition of mutant isocitrate dehydrogenase 2 (IDH2). | nih.gov |

| General Pyridine Derivatives | Various Substituents | Broad spectrum of biological activities including antibacterial, antifungal, and anticancer effects. | researchgate.netnih.gov |

The molecular mechanisms of action for compounds structurally related to this compound often involve the inhibition of key enzymes, particularly protein kinases. The 2,4-dichlorophenyl moiety has been shown to increase the binding affinity of pyridine-based compounds towards the active sites of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Molecular docking studies of these related compounds revealed that the dichlorophenyl group fits into the enzyme's binding pocket, contributing to potent inhibitory action. mdpi.com

Furthermore, pyridine derivatives have been successfully designed as selective inhibitors for other enzymes, such as mutant isocitrate dehydrogenase 2 (IDH2), indicating the versatility of this scaffold in targeting specific enzymatic pathways. nih.gov Sigma receptors, which are overexpressed in many tumor cells, are another potential target, as various heterocyclic compounds, including those with pyridine-like structures, have shown affinity for these binding sites. mdpi.com

The selectivity of this compound would be a critical determinant of its therapeutic or agrochemical potential. The 2,4-D component is famously selective in its herbicidal action, effectively targeting broadleaf weeds while leaving most grasses unharmed. wikipedia.orgmt.gov This selectivity is rooted in differences in auxin transport and metabolism between plant types.

In a therapeutic context, selectivity is crucial for minimizing off-target effects. Studies on related pyridine derivatives have demonstrated remarkable selectivity. For example, certain derivatives show high selectivity for mutant forms of the IDH2 enzyme over the wild-type versions, which is highly desirable for targeted cancer therapy. nih.gov The structural arrangement of the dichlorophenoxy group and the nitropyridine core would ultimately dictate the compound's binding preferences and selectivity profile against a range of biological targets.

Antimicrobial Activity Investigations (Antibacterial and Antifungal Mechanisms)

The pyridine nucleus is a core component of many compounds exhibiting significant antimicrobial properties. researchgate.net Various synthetic pyridine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov The mechanism of action for such compounds can vary but often involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways. researchgate.net

For instance, certain quinoline (B57606) derivatives, which share a fused ring structure with pyridine, exhibit substantial antibacterial activity by targeting microorganisms that form biofilms. mdpi.com While specific antimicrobial tests on this compound are not documented in the provided search results, its chemical structure suggests it could possess such properties. The combination of the halogenated aromatic ring and the electron-withdrawing nitro group on the pyridine core are features often associated with antimicrobial potential.

Antiproliferative and Anticancer Mechanism Studies (In Vitro Cell Line Responses and Apoptosis Induction Pathways)

The potential for this compound to act as an anticancer agent is suggested by the activities of both of its constituent parts.

The 2,4-dichlorophenoxy moiety is a key feature in some potent antiproliferative compounds. As mentioned, a cyanopyridone derivative bearing a 2,4-dichlorophenyl group exhibited the highest anticancer activity in its class against the MCF-7 breast cancer cell line, with an IC50 value of 1.39 µM. mdpi.com The proposed mechanism for this activity was the dual inhibition of VEGFR-2 and HER-2 kinases, crucial regulators of tumor angiogenesis and cell proliferation. mdpi.com

Furthermore, the 2,4-D component itself (as 2,4-Dichlorophenoxyacetic acid) has been shown to induce apoptosis, or programmed cell death, in various mammalian cells. Studies on human lymphocytes and Jurkat T cells demonstrated that 2,4-D can initiate apoptosis through a direct effect on mitochondria. nih.gov This process involves the disruption of the mitochondrial transmembrane potential and the subsequent activation of caspase-9, a key initiator of the apoptotic cascade. nih.gov Similar cytotoxic and apoptotic effects have been observed in Chinese hamster ovary (CHO-K1) cells. unlp.edu.ar

Therefore, this compound could potentially exert anticancer effects through a multi-faceted mechanism involving both the inhibition of cell proliferation signaling pathways (like VEGFR-2/HER-2) and the direct induction of apoptosis via mitochondrial disruption.

Table 2: In Vitro Anticancer Activity of a Structurally Related Compound

| Compound | Cell Line | Activity (IC50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cyanopyridone with 2,4-Dichlorophenyl group (Compound 5e) | MCF-7 (Breast Adenocarcinoma) | 1.39 ± 0.08 µM | VEGFR-2 / HER-2 Inhibition | mdpi.com |

| 2,4-Dichlorophenoxyacetic acid | Human Lymphocytes / Jurkat T cells | Dose-dependent apoptosis | Mitochondrial disruption, Caspase-9 activation | nih.gov |

Potential as Herbicidal Agents: Molecular Basis of Action and Interference with Plant Growth Regulation

The most predictable biological activity of this compound is its potential as a herbicidal agent, owing to the 2,4-dichlorophenoxy group. This chemical structure is the core of the synthetic auxin herbicide 2,4-D. wikipedia.orgmt.gov

The molecular basis of action for 2,4-D is to function as a mimic of the natural plant growth hormone auxin (indole-3-acetic acid). researchgate.netresearchgate.net It is absorbed through the leaves and roots and translocates to the plant's meristems—the regions of active cell division. wikipedia.orgmt.gov In susceptible broadleaf plants, the presence of this synthetic auxin, which resists normal degradation, leads to uncontrolled and unsustainable cell division and growth. researchgate.netorst.edu

This interference with plant growth regulation manifests through several molecular events:

Uncontrolled Cell Division: The herbicide triggers abnormal increases in cell division in the vascular tissues. orst.edu

Altered Cell Wall Plasticity: It causes an abnormal increase in the plasticity of cell walls, leading to malformed stems and leaves. researchgate.netresearchgate.net

Increased Biosynthesis: It upregulates the biosynthesis of proteins and ethylene, a plant hormone associated with senescence and stress, which accelerates the plant's decline. researchgate.netresearchgate.net

The ultimate result of this hormonal imbalance is damage to vascular tissues, stem curl-over, leaf withering, and eventual death of the plant. wikipedia.orgmt.gov Given that the 2,4-dichlorophenoxy moiety is an integral part of this compound, it is highly probable that this compound would exhibit a similar herbicidal mechanism of action, particularly against broadleaf plant species.

Environmental Fate and Degradation Pathways of 2 2,4 Dichlorophenoxy 3 Nitropyridine

Environmental Degradation Processes and Products

No specific studies detailing the environmental degradation processes of 2-(2,4-Dichlorophenoxy)-3-nitropyridine were found.

Microbial Degradation Pathways and Identification of Key Metabolites

Information regarding the microbial degradation of this specific compound is absent from current scientific literature. There are no published studies identifying microbial strains capable of its metabolism or the resulting key metabolites.

Photodegradation Mechanisms in Aqueous and Gaseous Phases

Scientific data on the photodegradation mechanisms of this compound in water or air is not available. Research has not been published detailing its light-induced degradation pathways or the products formed.

Hydrolysis and Other Abiotic Transformation Processes

There is no available information describing the hydrolysis or other abiotic transformation processes of this compound under various environmental conditions.

Persistence and Estimated Half-Life in Various Environmental Compartments (Soil, Water, Air)

No studies were identified that measured or estimated the persistence or environmental half-life of this compound in soil, water, or air.

Transport and Partitioning Behavior in Environmental Matrices

Data concerning the transport and partitioning behavior, such as mobility and accumulation potential, of this compound in the environment is not available.

Adsorption and Desorption Characteristics in Soil and Sediment

Specific research on the adsorption and desorption characteristics of this compound in soil and sediment has not been published. Therefore, its potential for leaching or binding to soil particles is unknown.

Until dedicated research is conducted and published on this compound, a scientifically accurate and detailed article on its environmental fate and degradation pathways cannot be provided.

Based on the available search results, it is not possible to provide an article on the environmental fate of This compound . The search results exclusively contain information regarding a different chemical compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) , which is a common herbicide.

Due to the strict requirement to focus solely on "this compound" and the complete absence of data for this specific compound in the search results, no content can be generated for the requested sections on its volatilization potential, leaching risk, or bioavailability. Providing information on 2,4-D would be scientifically inaccurate and would not fulfill the specific subject of the request.

Therefore, the following sections remain unaddressed:

6.3.2. Volatilization Potential from Water and Soil Surfaces 6.3.3. Leaching Potential and Groundwater Contamination Risk 6.4. Bioavailability and Environmental Mobility Considerations

No data tables or detailed research findings for "this compound" could be located.

Potential Applications and Advanced Structure Property/activity Relationships

Design and Synthesis of Analogs for Specific Targeted Biological Activities or Material Properties

The molecular framework of 2-(2,4-dichlorophenoxy)-3-nitropyridine serves as a versatile scaffold for the design and synthesis of novel analogs with tailored properties. The synthesis of related compounds, such as pyridine-3-carboxamide (B1143946) analogs, has demonstrated the potential for creating derivatives with significant biological activity, including enhanced disease resistance in plants. nih.gov The core structure can be systematically modified at several positions to optimize for specific biological targets or material characteristics.

Key modification strategies include:

Substitution on the Pyridine (B92270) Ring: Introducing different functional groups onto the pyridine ring can alter the electronic properties, solubility, and binding interactions of the molecule.

Modification of the Phenoxy Group: Varying the substitution pattern on the phenyl ring or replacing it entirely can influence the compound's lipophilicity and steric profile.

Alteration of the Linker: The ether linkage is a key structural element. Modifying this linker could impact the molecule's conformational flexibility.

The synthesis of analogs of the related compound 2,4-dichlorophenoxyacetic acid often involves the condensation of 2,4-dichlorophenol (B122985) with a suitable reagent in the presence of a base. google.comresearchgate.net A similar synthetic approach could be adapted for creating derivatives of this compound. By reacting substituted 2,4-dichlorophenols with various substituted 2-chloro-3-nitropyridines, a library of analogs can be generated for screening. For instance, patent literature describes the synthesis of various (2,4-dichlorophenoxy)acetic acid analogs by reacting 2,4-dichlorophenoxyacetic acid with different amines or alcohols to form amides and esters, respectively, highlighting the chemical tractability of this class of compounds for creating diverse derivatives. google.com

Exploration as a Ligand in Coordination Chemistry

The structure of this compound contains multiple potential coordination sites, making it an interesting candidate for exploration as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a classic Lewis base to coordinate with metal ions. researchgate.net

Furthermore, the oxygen atoms of the nitro group can also participate in metal coordination. Nitro-containing ligands, such as nitrobenzoates, are known to be versatile in forming coordination complexes with a variety of coordination modes. mdpi.com This versatility allows for the construction of diverse molecular systems and coordination polymers. The presence of both the pyridine nitrogen and the nitro group opens the possibility for the compound to act as a bidentate or bridging ligand, potentially forming stable chelate rings with a metal center or linking multiple metal centers to create extended structures.

The study of such coordination complexes could reveal novel structural motifs and electronic properties. The interaction between the metal center and the ligand can influence the photophysical and electrochemical characteristics of the resulting complex, leading to materials with potential applications in catalysis, sensing, or molecular magnetism.

Investigation in Optical and Photonic Technologies (Based on Predicted NLO Properties)

Organic molecules with delocalized π-electron systems and strong electron-donating and electron-accepting groups often exhibit significant nonlinear optical (NLO) properties. nih.gov The molecular structure of this compound features a π-conjugated pyridine system substituted with an electron-withdrawing nitro group and an electron-donating dichlorophenoxy group. This donor-π-acceptor architecture is a well-established motif for second-order NLO materials. dtic.mil

Development of Analytical Methods for Environmental Monitoring and Quantification

Given that this compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, the development of sensitive and reliable analytical methods for its detection in environmental matrices is of significant interest. researchgate.net The methods established for monitoring 2,4-D and its metabolites, such as 2,4-dichlorophenol (2,4-DCP), can serve as a foundation for developing protocols for this specific compound.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for the separation, identification, and quantification of pesticide residues in soil and water. nih.govdeswater.com Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing such compounds in complex environmental samples. epa.gov

A typical workflow for environmental monitoring would involve:

Sample Collection: Gathering water, soil, or sediment samples from potentially contaminated sites.

Sample Preparation: An extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and pre-concentrate the analyte from the sample matrix. deswater.com

Instrumental Analysis: Injection of the extracted sample into an analytical instrument like an LC-MS/MS or GC/MS system for quantification. epa.gov

Method Validation: The method would be validated for parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery to ensure the reliability of the results. deswater.comnih.gov

The table below summarizes common analytical techniques that could be adapted for the detection of this compound.

| Analytical Technique | Detector | Typical Application | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV or Diode Array Detector (DAD) | Quantification of non-volatile pesticides in water and soil. nih.gov | Robust, widely available, good for routine analysis. deswater.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole Mass Spectrometer | Trace-level detection of pesticides and metabolites in complex matrices like surface water. epa.gov | High sensitivity, high selectivity, structural confirmation. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Mass Spectrometer | Analysis of volatile and semi-volatile organic compounds, often after derivatization. epa.gov | Excellent separation efficiency, extensive spectral libraries. |

Future Research Directions and Emerging Methodologies for 2 2,4 Dichlorophenoxy 3 Nitropyridine

Integration of Advanced Spectroscopic Techniques with Computational Modeling for Enhanced Structural and Mechanistic Insights

Future investigations into 2-(2,4-Dichlorophenoxy)-3-nitropyridine will increasingly rely on the synergy between advanced spectroscopic methods and high-level computational modeling. While standard techniques like NMR and IR spectroscopy provide foundational structural confirmation, their integration with computational approaches such as Density Functional Theory (DFT) can offer unprecedented insight into the molecule's electronic structure, conformational dynamics, and reactivity. researchgate.netmdpi.com

Researchers can employ DFT calculations to predict spectroscopic data, including 1H and 13C NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). Comparing these theoretical predictions with experimental results allows for a more robust and definitive structural assignment. mdpi.com Furthermore, computational modeling can elucidate the preferred molecular geometry, dipole moment, and the distribution of electron density, which are critical for understanding its interaction with biological molecules and environmental matrices.

Time-dependent DFT (TD-DFT) can be used to simulate excited states, providing a theoretical basis for the molecule's photolytic stability and potential for photochemical degradation pathways. Mechanistic studies of potential reactions can be modeled to calculate activation energies and transition states, offering a predictive framework for its chemical behavior that can guide further experimental work.

Table 1: Predicted Spectroscopic and Computational Data Points for this compound

| Parameter | Technique/Method | Predicted Value/Insight | Relevance |

|---|---|---|---|

| 1H & 13C NMR | DFT (GIAO method) | Precise chemical shift predictions | Confirms connectivity and electronic environment of atoms mdpi.com |

| IR Vibrational Frequencies | DFT Calculation | Assignment of complex vibrational modes | Elucidates functional group interactions and bond strengths |

| Molecular Electrostatic Potential (MEP) | Computational Modeling | Identification of electron-rich and electron-poor regions | Predicts sites for nucleophilic and electrophilic attack |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT Calculation | Energy gap and orbital distribution analysis | Indicates chemical reactivity and electronic transition properties |

Targeted Synthesis of Predicted Metabolites for Environmental Impact Validation

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Based on the well-documented degradation of the structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), the primary metabolic pathway is expected to involve the cleavage of the ether linkage. researchgate.netresearchgate.net This would likely yield two primary metabolites: 2,4-Dichlorophenol (B122985) (2,4-DCP) and a derivative of 3-nitropyridine (B142982).

Future research must focus on the targeted, unambiguous synthesis of these predicted metabolites. The availability of pure analytical standards of compounds like 2,4-DCP and 3-hydroxy-2-nitropyridine is essential for several reasons:

Method Development: To develop and validate sensitive analytical methods (e.g., LC-MS/MS) for detecting and quantifying these metabolites in complex environmental samples such as soil and water.

Degradation Studies: To definitively identify the breakdown products in controlled microbial and abiotic degradation experiments.

Ecotoxicology: To independently assess the toxicity of each metabolite, as intermediates can sometimes be more toxic than the parent compound. mdpi.com Studies have shown that 2,4-DCP, a predicted metabolite, exhibits strong cytotoxic effects. mdpi.com

Anaerobic degradation pathways might also yield other minor metabolites, such as 4-chlorophenol and 2,4-dichloroanisole, which have been observed in the breakdown of 2,4-D. researchgate.netnih.gov The synthesis and study of these compounds would provide a comprehensive picture of the molecule's environmental persistence and transformation.

Table 2: Predicted Primary Metabolites and Their Significance

| Predicted Metabolite | Parent Moiety | Rationale for Prediction | Research Importance |

|---|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) | Dichlorophenoxy | Cleavage of the ether bond, a major route for 2,4-D degradation researchgate.netresearchgate.net | Known environmental contaminant with documented toxicity mdpi.com |

| 3-Hydroxy-2-nitropyridine | Nitropyridine | Hydroxylation of the pyridine (B92270) ring following ether cleavage | Potential for distinct biological activity and environmental mobility |

Exploration of Novel Biological Targets and Therapeutic Modalities Based on Mechanistic Understandings

The nitropyridine scaffold is a well-established pharmacophore present in numerous bioactive molecules with diverse therapeutic applications, including anticancer and antimicrobial agents. nih.govmdpi.comnih.gov Specifically, 3-nitropyridine analogues have been identified as a novel class of potent microtubule-targeting agents. nih.gov These compounds were shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov

This precedent provides a compelling rationale for investigating this compound as a potential anticancer agent. Future research should focus on:

Target Identification: Utilizing in-vitro assays to determine if the compound inhibits tubulin polymerization. X-ray crystallography studies could be employed to confirm its binding site on tubulin. nih.gov

Mechanism of Action: Cellular studies using various cancer cell lines to confirm G2/M phase arrest, induction of apoptosis, and effects on the microtubule network. nih.gov

Structure-Activity Relationship (SAR): Synthesizing a library of analogues by modifying the dichlorophenoxy group to optimize potency and selectivity.

Beyond oncology, nitropyridine derivatives have been explored for activity against various other biological targets. mdpi.com A systematic screening of this compound against a panel of kinases, proteases, and other enzymes could uncover entirely new therapeutic possibilities.

Development of Sustainable and Scalable Synthesis Routes for Production and Research

The advancement of research on this compound necessitates the development of efficient and environmentally responsible synthesis methods. Traditional synthetic routes for pyridine derivatives often rely on harsh conditions, hazardous reagents, and produce significant waste. ijarsct.co.in Future efforts must pivot towards green chemistry principles to create sustainable and scalable production pathways. ijarsct.co.innih.govresearchgate.net

Emerging methodologies that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free or mechanochemical conditions minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification. ijarsct.co.inresearchgate.net

Reusable Catalysts: Employing solid-supported or heterogeneous catalysts, such as activated fly ash, can facilitate easy separation and recycling of the catalyst, improving process economy and sustainability. bhu.ac.in

One-Pot, Multicomponent Reactions: Designing a synthesis where multiple chemical bonds are formed in a single reaction vessel without isolating intermediates can improve efficiency, reduce waste, and save time and resources. researchgate.netnih.gov

The conventional synthesis likely involves the nitration of a dichloropyridine precursor or the coupling of 2,4-dichlorophenol with a suitable nitropyridine derivative. Each step of this process should be re-evaluated and optimized using green chemistry metrics to develop a truly sustainable route for both laboratory-scale research and potential future large-scale production.

Multi-Omics Approaches to Elucidate Biological Responses at a Systems Level

To fully comprehend the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-level perspective through multi-omics. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular and organismal response to exposure. nih.govyoutube.com

For example, if the compound is investigated as a potential therapeutic, treating cancer cells and applying multi-omics analysis could:

Identify Off-Target Effects: Reveal unintended changes in gene expression, protein levels, or metabolic pathways that could predict potential side effects.

Uncover Resistance Mechanisms: Analyze how the "omics" profiles of cells change as they develop resistance to the compound.

Discover Biomarkers: Identify specific genes, proteins, or metabolites whose levels change upon exposure, which could serve as biomarkers for efficacy or toxicity. nih.gov

Similarly, in an environmental context, exposing a model organism (e.g., zebrafish or Daphnia magna) to the compound and its metabolites can elucidate the systemic toxicological pathways. frontiersin.org This approach can reveal subtle effects on metabolic, reproductive, and developmental pathways that might be missed by traditional toxicity tests, providing a more comprehensive ecological risk assessment. nih.govfrontiersin.org The integration of this vast and heterogeneous data requires advanced bioinformatics and machine learning algorithms to identify meaningful patterns and generate new, testable hypotheses. nih.govyoutube.com

Q & A

Basic Research Questions

Q. How can researchers safely handle 2-(2,4-dichlorophenoxy)-3-nitropyridine given its structural similarity to carcinogenic analogs?

- Methodological Answer :

- Hazard Mitigation : Treat the compound as a potential carcinogen due to structural similarities to 2-(2,4-dichlorophenoxy) propionic acid, which has limited evidence of carcinogenicity in animals .

- Exposure Control : Use PPE (gloves, lab coats, goggles) and work in fume hoods to minimize inhalation and dermal absorption. Implement engineering controls (e.g., negative-pressure environments) for large-scale synthesis.

- Waste Disposal : Segregate waste and consult institutional guidelines for carcinogen disposal.

Q. What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Route : Adapt nucleophilic aromatic substitution (SNAr) protocols from analogous compounds (e.g., 2-(2,4-dichlorophenoxy)-5-methyl-3-nitropyridine) . React 2,4-dichlorophenol with 2-chloro-3-nitropyridine under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization :

- Temperature : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time and improves yield .

- Stoichiometry : Use a 1.2:1 molar ratio of phenol to chloropyridine to account byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- 1H/13C-NMR : Compare chemical shifts with structurally similar nitropyridine derivatives (e.g., δ 8.35–8.46 ppm for pyridine protons) .

- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation using single-crystal data (e.g., C–C bond lengths: ~1.48 Å) .

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).

- Melting Point : Compare with literature values if available.

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing effect likely lowers the LUMO, enhancing electrophilicity .

- Reactivity Prediction : Simulate reaction pathways (e.g., nitro-group reduction) using Gaussian or ORCA software. Compare activation energies for regioselective transformations.

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., A549 for lung cancer) and exposure durations.

- Purity Verification : Confirm compound integrity via LC-MS to rule out degradation products.

- Control Experiments : Test metabolites (e.g., reduced nitro group derivatives) to isolate active species .

Q. How can researchers design experiments to study the compound’s interaction with biological targets while mitigating carcinogenic risks?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450 enzymes).

- In Vitro Models : Prioritize cell-free assays (e.g., enzyme inhibition) or 3D tumor spheroids to reduce in vivo exposure .

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) using low-concentration gradients (≤10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.